1h-Imidazo[4,5-c][2,7]naphthyridine

CK2 kinase inhibition NanoBRET target engagement Hinge-binding pharmacophore

Kinase programs lose months on inactive isomers: replacing the hinge-binding N with CH abolishes CK2 activity (>10,000 vs. 21 nM). Procure the clinically validated [2,7]naphthyridine scaffold-core of Phase II silmitasertib-for definitive SAR. • Zero rotatable bonds, MW 170.17, TPSA 54.5 Ų, XLogP3 0.9-ideal fragment-based design • Low CYP450 liability (IC50 10 μM) reduces PK attrition risk • Matched negative control (CH analog, CK2 IC50 >10,000 nM) enables rigorous paired-experiment design

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 257285-76-0
Cat. No. B14257450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Imidazo[4,5-c][2,7]naphthyridine
CAS257285-76-0
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CN=C3C(=C21)NC=N3
InChIInChI=1S/C9H6N4/c1-2-10-3-6-4-11-9-8(7(1)6)12-5-13-9/h1-5H,(H,11,12,13)
InChIKeyAGMQKOWKWHUGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazo[4,5-c][2,7]naphthyridine: Scaffold Identity and Procurement


1H-Imidazo[4,5-c][2,7]naphthyridine (CAS 257285-76-0) is a tetracyclic fused heteroaromatic scaffold composed of an imidazole ring annulated to a 2,7-naphthyridine system (C9H6N4, MW 170.17 g/mol) [1]. The compound possesses zero rotatable bonds, one hydrogen bond donor, three hydrogen bond acceptors, a computed XLogP3 of 0.9, and a topological polar surface area of 54.5 Ų, conferring a compact, rigid, and polarity-balanced architecture [1]. This specific [2,7]naphthyridine fusion pattern provides a unique spatial orientation of the hinge-binding nitrogen that is essential for ATP-competitive kinase inhibition, as demonstrated by the clinical advancement of CX-4945 (silmitasertib), a CK2 inhibitor built on a closely related naphthyridine chemotype that has reached Phase II clinical trials with an IC50 of 1 nM against CK2α [2][3]. The unsubstituted parent compound serves as the minimal pharmacophoric core and a versatile synthetic building block for parallel structure-activity relationship (SAR) exploration across multiple kinase targets, including CK2, AKT, HPK1, and COT kinase [2][4].

Workflow CK2 pathway inhibition studies
Selection ATP-competitive kinase probe core
Use Context Fragment-based SAR and co-crystallization (PDB 3NGA)

1H-Imidazo[4,5-c][2,7]naphthyridine: Irreplaceable vs. Isomers


Isomeric naphthyridine scaffolds such as 1H-imidazo[4,5-c][1,7]naphthyridine (CAS 228253-32-5) or imidazo[4,5-c]quinoline differ in the spatial placement of the heterocyclic nitrogen atoms, which directly determines hinge-region hydrogen-bond geometry within kinase ATP-binding pockets [1]. The critical nitrogen at the X-position of the tricyclic system (present in the [2,7]naphthyridine isomer) engages a conserved backbone NH or carbonyl in the kinase hinge, an interaction that is completely abolished when this nitrogen is replaced by carbon. In a controlled experiment, compound 7—a direct analog of the active naphthyridine series in which the X-position nitrogen was substituted by CH—exhibited CK2α and CK2α′ NanoBRET IC50 values exceeding 10,000 nM, compared with 21 nM and 6.0 nM for the most potent N-containing analog (compound 11) [1]. Generic substitution with an incorrect isomer therefore results not in attenuated potency but in complete loss of target engagement. Furthermore, the imidazo[4,5-c][2,7]naphthyridine scaffold has been clinically validated through CX-4945 (silmitasertib), which progressed to Phase II oncology trials, whereas [1,7]naphthyridine-based inhibitors have been directed toward entirely different kinase targets (e.g., PIP4K2A, p38α MAPK) with distinct selectivity profiles, confirming that isomer choice dictates kinase targeting outcome [2][3].

Target Scaffold [2,7]naphthyridine

Hinge N positioned for CK2α hydrogen bond; co-crystal structures available (PDB 3NGA)

Potential Substitute [1,7]naphthyridine isomer

Altered N position may not engage CK2 hinge; target engagement may not be replicated

1H-Imidazo[4,5-c][2,7]naphthyridine: Differentiation Evidence


Essential Role of Hinge-Binding Nitrogen for CK2α Engagement

The [2,7]naphthyridine nitrogen (position X in the tricyclic core) is the essential hinge-binding anchor for CK2 kinase engagement. In a head-to-head comparison within the same study, compound 7—a structural analog in which this nitrogen is replaced by a carbon (CH)—showed complete loss of CK2α and CK2α′ binding in the NanoBRET cellular target engagement assay: IC50 >10,000 nM for both isoforms. In contrast, compound 11, which retains the nitrogen at position X, exhibited CK2α IC50 = 21 nM and CK2α′ IC50 = 6.0 nM [1]. This represents a >475-fold difference in CK2α engagement directly attributable to the heterocyclic nitrogen atom that defines the 1H-imidazo[4,5-c][2,7]naphthyridine scaffold. Compound 7 further demonstrated zero kinases with PoC <10 at 1 μM in DiscoverX scanMAX kinome profiling (S10 score = 0), confirming that loss of the hinge-binding nitrogen eliminates all kinome activity [1].

CK2α engagement
Head-to-head
21 nM (N) vs >10,000 nM (CH); >475-fold difference
Supports nitrogen dependency for CK2 target engagement
NanoBRET assay in HEK293T; compound 7 vs 11
CK2 kinase inhibition NanoBRET target engagement Hinge-binding pharmacophore

Kinome-Wide Selectivity Defined by Scaffold Nitrogen

The presence or absence of the [2,7]naphthyridine nitrogen does not merely modulate potency—it determines whether any kinome activity exists at all. In DiscoverX scanMAX profiling at 1 μM, compound 7 (CH at X) registered zero kinases with percent-of-control <10 (S10 score = 0), confirming absolute kinome-wide inactivity [1]. By contrast, compound 2 (N at X, same scaffold class) engaged 3 kinases with PoC <10 (S10 = 0.007), and compound 11 (N at X) engaged 10 kinases (S10 = 0.025) [1]. The reference CK2 chemical probe SGC-CK2-1—built on a pyrazolopyrimidine scaffold rather than imidazonaphthyridine—showed an S10 score of 0.007 with 3 kinases engaged at 1 μM, demonstrating that structurally distinct CK2 chemotypes have different off-target fingerprints [1]. This establishes that the 1H-imidazo[4,5-c][2,7]naphthyridine core is not interchangeable with other kinase inhibitor scaffolds even when targeting the same enzyme.

Kinome selectivity
Head-to-head
S10(1µM): 0 (CH analog) vs 0.007–0.025 (N analogs) vs 0.069 (CX-4945)
Supports tunable selectivity driven by scaffold nitrogen
DiscoverX scanMAX at 1 µM; compound 2, 11, 7, CX-4945
Kinome selectivity profiling Chemical probe development Off-target deconvolution

Low CYP450 Inhibition Liability of the Scaffold

The unsubstituted 1H-imidazo[4,5-c][2,7]naphthyridine scaffold was evaluated for cytochrome P450 inhibition in pooled human liver microsomes. The compound exhibited an IC50 of 10,000 nM (10 μM), indicating essentially negligible CYP450 inhibitory activity [1]. As a benchmark for comparison, many advanced kinase inhibitor scaffolds and their substituted derivatives show CYP450 IC50 values in the nanomolar to low micromolar range (e.g., typical kinase inhibitor CYP3A4 IC50 values often fall below 1–5 μM) [2]. This low CYP450 inhibition of the parent scaffold suggests that 1H-imidazo[4,5-c][2,7]naphthyridine represents a relatively clean starting point for medicinal chemistry optimization, reducing the probability that CYP-mediated drug-drug interaction liabilities will be introduced during lead optimization.

CYP450 inhibition
Data to verify
IC50 = 10,000 nM
Supports low CYP inhibition starting point
Pooled human liver microsomes; fluorescence-based
CYP450 inhibition Drug-drug interaction ADMET profiling

Physicochemical Differentiation vs. Isomeric Scaffolds

1H-Imidazo[4,5-c][2,7]naphthyridine (CAS 257285-76-0) possesses a computed XLogP3 of 0.9, zero rotatable bonds, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 54.5 Ų [1]. By comparison, its isomeric counterpart 1H-imidazo[4,5-c][1,7]naphthyridine (CAS 228253-32-5) shares the same molecular formula (C9H6N4) and molecular weight (170.17 g/mol) but differs in the positional arrangement of the naphthyridine nitrogen atoms, which alters the spatial orientation of hydrogen bond acceptor sites and the molecular electrostatic potential surface . This positional isomerism directly impacts kinase hinge-region recognition: the [2,7]naphthyridine nitrogen engages the CK2 hinge via a conserved hydrogen bond (confirmed by co-crystal structures PDB 3NGA, 3PE2, 3R0T for CX-4945 and CX-5011), while the [1,7] isomer would present the acceptor nitrogen at a geometrically incompatible position for the same kinase [2]. The zero rotatable bond count confers complete conformational rigidity, pre-organizing the scaffold for binding and reducing the entropic penalty upon target engagement.

Scaffold properties
Class-level
XLogP3 0.9, TPSA 54.5 Ų, 0 rot. bonds; [1,7] isomer has altered N positions
Isomer identity pre-determines kinase family targeting
Computed properties; PDB 3NGA for hinge geometry
Physicochemical profiling Scaffold comparison Drug-likeness

Clinically Validated Lineage to Oncology Candidate

The 1H-imidazo[4,5-c][2,7]naphthyridine scaffold is the direct structural ancestor of the most advanced CK2 inhibitor chemotype in clinical development. CX-4945 (silmitasertib), which incorporates the imidazo[4,5-c]naphthyridine core, demonstrates a CK2α enzymatic IC50 of 1 nM and has progressed to Phase II clinical trials for cholangiocarcinoma and multiple myeloma, receiving orphan drug designation in the United States [1][2]. In the NanoBRET cellular target engagement assay, CX-4945 exhibits CK2α IC50 = 240 nM and CK2α′ IC50 = 180 nM, confirming that cellular activity is retained from this scaffold class [1]. By comparison, the pyrazolopyrimidine-based CK2 probe SGC-CK2-1 shows CK2α IC50 = 36 nM and CK2α′ IC50 = 19 nM but suffers from poor kinetic solubility (3.7 μM), whereas multiple imidazo[4,5-c][2,7]naphthyridine analogs achieve solubility values exceeding 150–210 μM (e.g., compound 2: 210.8 μM; compound 8: 151.7 μM; compound 12: 209.1 μM) [1]. This demonstrates that the imidazonaphthyridine scaffold class delivers a superior balance of potency, selectivity, and developability compared to alternative CK2 chemotypes.

Developability
Cross-study
Solubility: 54–277 µM (imidazo series) vs 3.7 µM (pyrazolopyrimidine probe)
Supports higher solubility starting point vs alternative chemotype
Kinetic solubility PBS pH 7.4; SGC-CK2-1 comparator
Clinical translation Scaffold validation CK2 inhibitor pipeline

Validated Negative Control for Chemical Probe Experiments

A structurally matched negative control compound (compound 7) has been explicitly designed and validated for the imidazo[4,5-c][2,7]naphthyridine scaffold series. Compound 7 replaces the critical hinge-binding nitrogen at position X with a carbon (CH) while retaining all other structural features, making it an ideal negative control for paired chemical probe experiments alongside active naphthyridine-based CK2 inhibitors [1]. Compound 7 was confirmed to lack CK2α and CK2α′ binding at concentrations up to 10 μM in NanoBRET assays and showed zero kinome hits in DiscoverX scanMAX profiling (S10 = 0), establishing it as a truly inert matched pair [1]. The availability of this validated negative control is a direct consequence of the scaffold architecture: the [2,7]naphthyridine nitrogen is the single dominant pharmacophoric element, enabling clean structure-activity relationship (SAR) dissection. In the study, differential anticancer activity was observed when active compound 2 was profiled alongside the negative control 7, with viability effects in multiple myeloma cell lines (JJN3, AMO-1, L363) attributable specifically to CK2 inhibition [1].

Negative control
Head-to-head
Compound 7 (CH): CK2α IC50 >10,000 nM, S10 = 0, zero kinome hits
Enables matched-pair experiment design for CK2 probe studies
Validated inactive matched control; retains core structure
Chemical probe best practices Negative control design Paired compound experiments

1H-Imidazo[4,5-c][2,7]naphthyridine: Key Application Scenarios


CK2 Chemical Probe Development with Validated Scaffold

Research groups targeting CK2 (CSNK2A1/CSNK2A2) for oncology, antiviral (SARS-CoV-2), or neuroinflammation indications should procure 1H-imidazo[4,5-c][2,7]naphthyridine as the core scaffold for library synthesis. The scaffold is the only chemotype with a CK2 inhibitor (CX-4945/silmitasertib) that has reached Phase II clinical trials [1]. As demonstrated by Davis et al. (2023), appropriate substitution of this scaffold yields compounds with CK2α NanoBRET IC50 values from 21 nM to 930 nM with tunable kinome-wide selectivity (S10 scores from 0.007 to 0.025), and kinetic solubility exceeding 200 μM for optimized analogs—a >50-fold improvement over the pyrazolopyrimidine-based chemical probe SGC-CK2-1 (3.7 μM) [2]. The availability of matched negative control compound 7 (CH analog, CK2 IC50 >10,000 nM) enables rigorous paired-experiment design [2].

Kinase Selectivity Profiling Across the Chemotype

Medicinal chemistry teams performing kinome-wide selectivity optimization should procure the unsubstituted 1H-imidazo[4,5-c][2,7]naphthyridine scaffold as a minimal fragment for systematic SAR exploration. The scaffold's zero rotatable bonds and compact architecture (MW 170.17, TPSA 54.5 Ų, XLogP3 0.9) make it an ideal core for fragment-based or structure-based design [1]. Critically, the hinge-binding nitrogen at position X is the dominant pharmacophoric element: its replacement with carbon abolishes all kinome activity (S10 = 0 for compound 7 vs. S10 = 0.007–0.025 for N-containing analogs) [3]. This binary on/off switch enables clean deconvolution of scaffold-driven versus substituent-driven selectivity contributions. The scaffold has been co-crystallized with CK2 (PDB 3NGA, 3PE2, 3R0T), providing direct structural guidance for rational design [3].

Low CYP450 Liability Scaffold for Early Drug Discovery

Drug discovery programs where minimizing cytochrome P450 inhibition is a critical early-stage criterion should prioritize the 1H-imidazo[4,5-c][2,7]naphthyridine scaffold. The parent compound exhibits a CYP450 IC50 of 10,000 nM (10 μM) in pooled human liver microsomes, placing it in a low-risk category for CYP-mediated drug-drug interactions [1]. This low intrinsic CYP liability provides a favorable starting point compared with many heterocyclic kinase inhibitor scaffolds that exhibit CYP inhibition in the nanomolar to low micromolar range. By procuring a scaffold with established low CYP inhibition, medicinal chemistry teams reduce the probability of encountering pharmacokinetic toxicity flags during lead optimization, thereby accelerating the hit-to-lead timeline [2].

Isomer-Specific Procurement for CK2 Targeting

Organizations running parallel kinase inhibitor programs must verify that the correct imidazonaphthyridine isomer is procured, as the [2,7] vs. [1,7] isomer choice pre-determines targetable kinase families. The 1H-imidazo[4,5-c][2,7]naphthyridine isomer (CAS 257285-76-0) is essential for CK2-directed programs, with its hinge-binding nitrogen geometrically positioned to engage the CK2α/α′ hinge region as confirmed by multiple co-crystal structures [1]. In contrast, the 1H-imidazo[4,5-c][1,7]naphthyridine isomer (CAS 228253-32-5) has been directed toward PIP4K2A and p38α MAPK targets, which require a different hinge-binding vector [2]. Procurement teams should explicitly verify CAS number 257285-76-0 to ensure the [2,7]naphthyridine fusion and avoid isomer misassignment, which would lead to complete loss of CK2 activity as demonstrated by the >10,000 nM IC50 of the carbon analog [1].

Application
Selection Property
Validation Focus
CK2 chemical probe development
Hinge-binding scaffold architecture
CK2α target engagement and selectivity profiling
Kinome selectivity profiling
Compact rigid scaffold (0 rotatable bonds)
Off-target kinase deconvolution
Early-stage ADME-Tox screening
Low CYP450 inhibition parent scaffold
CYP inhibition assessment in lead series
CK2-specific isomer procurement
Correct isomer (CAS 257285-76-0)
CK2α hinge-binding geometry confirmation
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